N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-9-15(2)11-17(10-14)31(27,28)25-18-12-16(5-6-20(18)29-3)19-13-26-21(23-19)7-8-22(24-26)30-4/h5-13,25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHWLIDFLFARMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is advantageous due to its high yield, simplicity, and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as kinases. It can inhibit the activity of enzymes like c-Met and Pim-1, which are involved in cell proliferation and survival pathways . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: These compounds share a similar core structure and have been studied for their dual inhibitory activity against c-Met and Pim-1.
Imidazo[1,2-a]pyridines: Known for their diverse bioactivity, including antiviral and anticancer properties.
Uniqueness
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide stands out due to its specific substitution pattern and the presence of both methoxy and sulfonamide groups, which may enhance its biological activity and specificity compared to other similar compounds.
Biological Activity
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazo[1,2-b]pyridazine moiety : This core structure is associated with various biological activities, including anticancer properties.
- Substituents : The presence of methoxy and methyl groups enhances its chemical reactivity and selectivity towards biological targets.
The molecular formula of the compound is with a molecular weight of approximately 388.427 g/mol .
Inhibition of mTOR Pathway
One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of the mammalian target of rapamycin (mTOR) pathway. This pathway plays a crucial role in regulating cell growth and proliferation. The compound has been shown to:
- Induce G1-phase cell cycle arrest .
- Suppress phosphorylation of key proteins such as AKT and S6 , which are involved in cell signaling pathways related to growth and survival .
Anticancer Activity
Research indicates that this compound may serve as a potential anticancer therapeutic. Its structural features allow it to interact specifically with molecular targets involved in cancer progression. Studies have demonstrated that it inhibits protein kinases critical for tumor growth .
Other Biological Activities
In addition to its anticancer properties, compounds with similar imidazo[1,2-b]pyridazine structures have shown:
In Vitro Studies
Several studies have evaluated the biological activity of related compounds. For instance:
- A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . While these studies do not directly test this compound, they highlight the potential for similar compounds in antimicrobial applications.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the imidazo[1,2-b]pyridazine core significantly affect biological activity. The presence of specific functional groups can enhance binding affinity to target proteins, thus improving therapeutic efficacy .
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Imidazo[1,2-b]pyridazine core with methoxy groups | Anticancer (mTOR inhibition) | Not specified |
| Derivative 6e | Similar core structure | Anti-tubercular | 1.35 μM |
| Derivative 6h | Similar core structure | Anti-tubercular | 2.18 μM |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing imidazo[1,2-b]pyridazine-based sulfonamide derivatives?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the imidazo[1,2-b]pyridazine core. For example, cyclocondensation of aminopyridazines with α-haloketones or via Pd-catalyzed cross-coupling reactions can generate the heterocyclic scaffold . Subsequent sulfonylation is achieved by reacting the intermediate aryl amine with substituted benzenesulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Intermediate purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Yield optimization : Reaction temperatures between 80–120°C and prolonged reflux (6–12 hours) improve yields (typically 50–70%) .
- Characterization : Confirmation via -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and HRMS .
Advanced: How can reaction conditions be optimized to minimize by-products during sulfonamide coupling?
Methodological Answer:
By-product formation (e.g., over-sulfonylation or hydrolysis) is mitigated through:
- Controlled stoichiometry : Use 1.1–1.3 equivalents of sulfonyl chloride to avoid excess reagent .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture-induced decomposition .
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates while reducing side reactions .
- Monitoring : Real-time TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) identifies incomplete reactions . Post-reaction quenching with ice-water precipitates the product, which is then recrystallized (e.g., ethanol/water) for purity ≥95% .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- -NMR : Identifies methoxy groups (singlets at δ 3.8–4.0 ppm) and aromatic protons (splitting patterns confirm substitution on phenyl rings) .
- -NMR : Resonances at δ 165–170 ppm confirm sulfonamide carbonyl groups .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 480.1234 for CHNOS) .
- IR Spectroscopy : Peaks at 2200 cm (CN stretch absent here) and 1150–1250 cm (S=O symmetric/asymmetric stretches) confirm functional groups .
Advanced: How can crystallographic data resolve ambiguities in structural assignments?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using the CCP4 suite resolves ambiguities in regiochemistry or stereochemistry . Key steps:
- Crystallization : Slow evaporation of DMSO/EtOH solutions yields diffraction-quality crystals.
- Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for heavy atoms (e.g., sulfur).
- Refinement : Programs like REFMAC5 model thermal parameters and hydrogen bonding (e.g., sulfonamide NH···O interactions) . Discrepancies between NMR and crystallographic data (e.g., unexpected tautomers) are resolved by re-examizing solvent effects or dynamic processes in solution .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., cyclooxygenase-2 inhibition, IC determination) using recombinant enzymes .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC values in HCT-116 or MCF-7 cells) .
- Solubility testing : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation .
Advanced: How can contradictory bioactivity data across cell lines be analyzed?
Methodological Answer:
Contradictions arise due to cell-specific uptake or off-target effects. Strategies include:
- Mechanistic profiling : RNA-seq or proteomics to identify differentially expressed pathways (e.g., apoptosis vs. autophagy) .
- Pharmacokinetic studies : LC-MS quantification of intracellular drug levels to rule out permeability issues .
- Off-target screening : Kinase profiling panels (e.g., Eurofins DiscoverX) identify unintended targets .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : SwissADME or pkCSM estimate logP (2.5–3.5), aqueous solubility (LogS ≈ -4.5), and CYP450 inhibition .
- Molecular Dynamics (MD) : GROMACS simulations model membrane permeation (e.g., POPC bilayers) .
Advanced: How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?
Methodological Answer:
- Core modifications : Introduce halogens (F, Cl) at the 3,5-dimethyl positions to assess steric/electronic effects on target binding .
- Scaffold hopping : Replace imidazo[1,2-b]pyridazine with pyrazolo[1,5-a]pyrimidine to evaluate heterocycle specificity .
- Dose-response profiling : Generate IC curves across 8–10 concentrations (0.1–100 μM) to quantify potency shifts .
Basic: What strategies improve solubility without compromising activity?
Methodological Answer:
- Prodrug design : Introduce phosphate esters at methoxy groups, cleaved in vivo by phosphatases .
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles for in vivo delivery .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
- Click chemistry probes : Incorporate alkyne tags for pull-down assays coupled with LC-MS/MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
